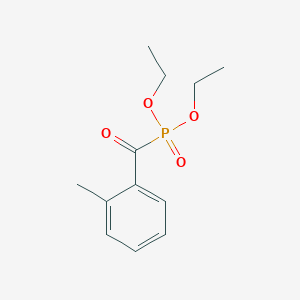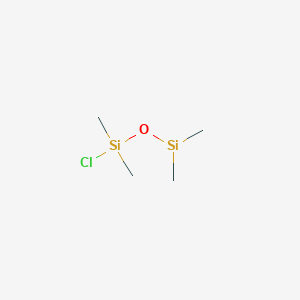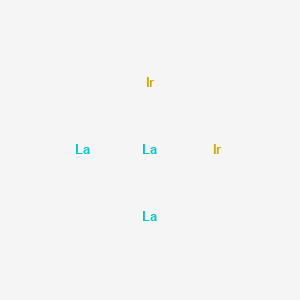
Iridium--lanthanum (2/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iridium–lanthanum (2/3) is a compound formed by the combination of iridium and lanthanum in a 2:3 ratio
准备方法
Synthetic Routes and Reaction Conditions
The preparation of iridium–lanthanum (2/3) typically involves high-temperature solid-state reactions. One common method is to mix stoichiometric amounts of iridium and lanthanum powders, followed by pressing the mixture into pellets. These pellets are then heated in a vacuum or inert atmosphere at temperatures ranging from 1000°C to 1500°C to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of iridium–lanthanum (2/3) may involve similar high-temperature techniques but on a larger scale. Advanced methods such as arc melting or induction melting can be used to ensure uniform mixing and reaction of the constituent metals. These methods allow for the production of larger quantities of the compound with consistent quality .
化学反应分析
Types of Reactions
Iridium–lanthanum (2/3) can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the properties of both iridium and lanthanum.
Common Reagents and Conditions
Oxidation: Iridium–lanthanum (2/3) can be oxidized in the presence of oxygen at elevated temperatures to form oxides of iridium and lanthanum.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents at high temperatures.
Substitution: Substitution reactions can occur with halogens, leading to the formation of halide compounds
Major Products Formed
The major products formed from these reactions include various oxides, halides, and other intermetallic compounds. For example, oxidation may yield iridium oxide and lanthanum oxide, while substitution with chlorine can produce iridium chloride and lanthanum chloride .
科学研究应用
Iridium–lanthanum (2/3) has several scientific research applications due to its unique properties:
Superconductivity: The compound exhibits superconducting properties, making it a subject of interest in the study of superconducting materials.
Materials Science: The compound’s unique electronic and structural properties make it valuable in the development of advanced materials for electronic and optical applications.
Biomedical Applications: Lanthanum-based compounds are used in medical applications, such as phosphate binders for patients with kidney disease.
作用机制
The mechanism of action of iridium–lanthanum (2/3) in its various applications is influenced by the electronic and structural properties of the compound. In superconductivity, the compound’s ability to conduct electricity without resistance is due to the interaction between the iridium and lanthanum atoms, which creates a favorable electronic environment for superconductivity . In catalysis, the compound’s surface properties and electronic structure facilitate the activation and transformation of reactant molecules .
相似化合物的比较
Iridium–lanthanum (2/3) can be compared with other similar intermetallic compounds, such as:
Iridium–cerium compounds: These compounds also exhibit interesting electronic properties but may differ in their superconducting behavior and catalytic activity.
Lanthanum–nickel compounds: These compounds are known for their hydrogen storage capabilities and are used in battery applications.
Iridium–rhodium compounds: These compounds share some catalytic properties with iridium–lanthanum (2/3) but may have different reactivity and stability.
The uniqueness of iridium–lanthanum (2/3) lies in its combination of superconducting and catalytic properties, which are not commonly found together in other intermetallic compounds.
属性
CAS 编号 |
54652-83-4 |
|---|---|
分子式 |
Ir2La3 |
分子量 |
801.15 g/mol |
IUPAC 名称 |
iridium;lanthanum |
InChI |
InChI=1S/2Ir.3La |
InChI 键 |
WYQCGNIMOAUILU-UHFFFAOYSA-N |
规范 SMILES |
[La].[La].[La].[Ir].[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



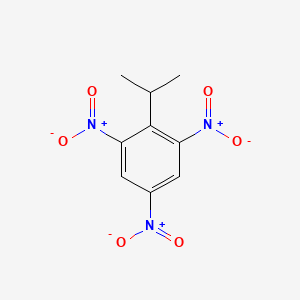
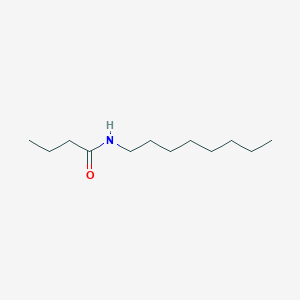
![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)
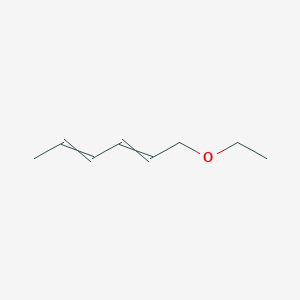
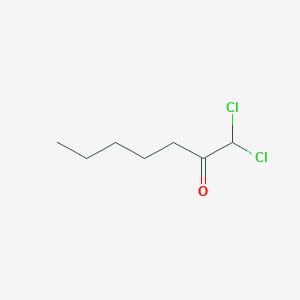
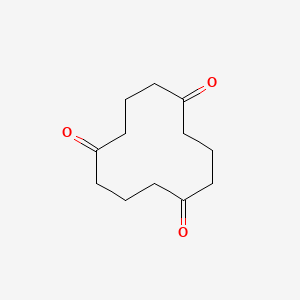
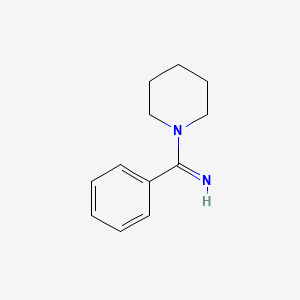

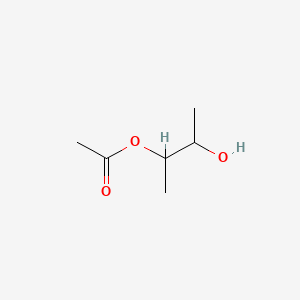
propanedioate](/img/structure/B14633864.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)
